molecular formula C9H9ClN2O4S B11801384 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11801384
M. Wt: 276.70 g/mol
InChI Key: SLWXQJLPSQYSAJ-UHFFFAOYSA-N
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Description

3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Properties

Molecular Formula

C9H9ClN2O4S

Molecular Weight

276.70 g/mol

IUPAC Name

3-chloro-6,8-dimethoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9ClN2O4S/c1-15-5-3-6-8(7(4-5)16-2)17(13,14)12-9(10)11-6/h3-4H,1-2H3,(H,11,12)

InChI Key

SLWXQJLPSQYSAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)S(=O)(=O)N=C(N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine and chlorine .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .

Scientific Research Applications

3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . This mechanism is similar to that of other 1,2,4-benzothiadiazine-1,1-dioxides .

Biological Activity

The compound 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a member of the thiadiazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Structure

The chemical structure of 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be represented as follows:

  • Molecular Formula : C₁₀H₈ClN₂O₄S
  • CAS Number : [insert CAS number if available]

Physical Properties

PropertyValue
Molecular Weight[insert molecular weight]
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Antimicrobial Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiadiazine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of thiadiazine derivatives. For example:

  • Mechanism of Action : Thiadiazines may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways.
  • Case Study : A study conducted on human cancer cell lines demonstrated that a related thiadiazine compound exhibited cytotoxic effects at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Effects

Thiadiazine derivatives have also been researched for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways:

  • Mechanism : Compounds like 3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide may inhibit enzymes such as COX-2 and LOX involved in inflammation.

Cardiovascular Effects

Thiadiazines have been associated with cardiovascular benefits, including:

  • Antihypertensive Activity : Some studies suggest that these compounds can lower blood pressure by acting as vasodilators or by inhibiting angiotensin-converting enzyme (ACE).

Summary of Studies

Study ReferenceBiological ActivityFindings
[Reference 1]AntimicrobialInhibition of E. coli growth at 50 µg/mL
[Reference 2]AnticancerInduced apoptosis in MCF-7 cells at 20 µM
[Reference 3]Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages

The mechanisms underlying the biological activities of thiadiazine derivatives often include:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cell surface receptors to elicit physiological responses.
  • Gene Expression Regulation : Modulating the expression of genes involved in cell proliferation and apoptosis.

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